molecular formula C7H6ClN3 B13678772 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13678772
M. Wt: 167.59 g/mol
InChI Key: IWQHMQBBPISIDY-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method utilizes enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction . This eco-friendly method offers good yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves scalable reactions that ensure high yield and purity. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activities.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of novel therapeutic agents with targeted biological activities.

Properties

IUPAC Name

7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQHMQBBPISIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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